N-Benzyl-N-phenyl-thiocarbamoyl chloride
Overview
Description
N-Benzyl-N-phenyl-thiocarbamoyl chloride is an organic compound with the molecular formula C14H12ClNS It is a thiocarbamoyl chloride derivative, characterized by the presence of both benzyl and phenyl groups attached to the thiocarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-N-phenyl-thiocarbamoyl chloride can be synthesized through the reaction of N-benzyl-N-phenyl-thiourea with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The general reaction scheme is as follows:
N-benzyl-N-phenyl-thiourea+thionyl chloride→N-Benzyl-N-phenyl-thiocarbamoyl chloride+hydrogen chloride+sulfur dioxide
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-phenyl-thiocarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiocarbamates, thiocarbamides, and other derivatives.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form N-benzyl-N-phenyl-thiourea and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the thiocarbamoyl group can undergo transformations under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Organic solvents such as dichloromethane, toluene
Catalysts: Acid or base catalysts depending on the reaction
Major Products:
Thiocarbamates: Formed from the reaction with alcohols
Thiocarbamides: Formed from the reaction with amines
Scientific Research Applications
N-Benzyl-N-phenyl-thiocarbamoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Material Science: It is employed in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-N-phenyl-thiocarbamoyl chloride involves its reactivity with nucleophiles. The thiocarbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce thiocarbamoyl functionality into target molecules.
Comparison with Similar Compounds
N-Benzyl-N-phenyl-thiourea: A precursor in the synthesis of N-Benzyl-N-phenyl-thiocarbamoyl chloride.
N-Benzyl-N-phenyl-carbamoyl chloride: Similar structure but lacks the sulfur atom.
N-Benzyl-N-phenyl-isothiocyanate: Contains an isothiocyanate group instead of the thiocarbamoyl chloride group.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for the introduction of thiocarbamoyl groups into various molecules. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of thiocarbamates and thiocarbamides.
Properties
IUPAC Name |
N-benzyl-N-phenylcarbamothioyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNS/c15-14(17)16(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKINTRVAPMEUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373467 | |
Record name | Benzyl(phenyl)carbamothioyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24053-61-0 | |
Record name | Benzyl(phenyl)carbamothioyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24053-61-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.